molecular formula C15H19Cl2N3O2 B601026 Bendamustine Desmethyl Impurity CAS No. 31349-38-9

Bendamustine Desmethyl Impurity

Cat. No.: B601026
CAS No.: 31349-38-9
M. Wt: 344.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine Desmethyl Impurity is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.24. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .

Mode of Action

This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .

Result of Action

The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .

Properties

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLSSMJKCGLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.